4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid
Overview
Description
4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid, also known as NADA, is a synthetic compound that has been widely used in scientific research. NADA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid binds to and activates GPR35, leading to the activation of downstream signaling pathways. This activation has been shown to have anti-inflammatory and analgesic effects. 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid also activates TRPV1, which leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), resulting in pain sensation.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to have neuroprotective effects in a mouse model of Parkinson's disease. 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. Additionally, 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid in lab experiments is its high potency and selectivity for GPR35 and TRPV1. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has been shown to be unstable in acidic conditions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as an anti-cancer agent, as it has been shown to inhibit the growth of several cancer cell lines. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and analgesic effects of 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid, as well as its potential side effects.
Scientific Research Applications
4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the G protein-coupled receptor GPR35, which is expressed in the central nervous system. 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has also been found to activate the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation.
properties
IUPAC Name |
4,5-dimethoxy-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-26-18-10-15(21(24)25)16(11-19(18)27-2)22-20(23)12-28-17-9-5-7-13-6-3-4-8-14(13)17/h3-11H,12H2,1-2H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSROPZAPFLNKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)COC2=CC=CC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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